molecular formula C21H18N2O3S B2398402 (E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 1321950-48-4

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2398402
CAS No.: 1321950-48-4
M. Wt: 378.45
InChI Key: HPSUJWVBNVXWKL-ACCUITESSA-N
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Description

(E)-N,N-Dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by:

  • 5-Nitrothiophen-2-yl group: The electron-withdrawing nitro group on the thiophene ring modulates electronic properties, influencing reactivity and binding interactions .
  • (E)-Configuration: The trans-arrangement of the acrylamide double bond is critical for maintaining structural rigidity and biological activity .

Properties

IUPAC Name

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-20(13-11-19-12-14-21(27-19)23(25)26)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSUJWVBNVXWKL-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H19N2O2S\text{C}_{20}\text{H}_{19}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a nitro group attached to a thiophene ring, which is known to enhance biological activity due to its electron-withdrawing properties. The synthesis typically involves the reaction of dibenzylamine with 5-nitrothiophen-2-carboxaldehyde, followed by acylation with acryloyl chloride.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The compound induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
  • Anti-inflammatory Effects : This compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM.
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 30%.

Case Study: Anticancer Activity

In a specific case study involving MCF-7 breast cancer cells, this compound was tested for its cytotoxic effects. The study revealed that treatment with the compound resulted in significant cell death, as evidenced by increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound Name Amide Substituents Key Differences/Implications Evidence
(E)-N,N-Dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide N,N-Dibenzyl High lipophilicity; may slow renal clearance
(Z)-3-(4-Nitrophenyl)-N-propylacrylamide (5112) N-Propyl Reduced steric hindrance; lower logP
NID-1 () N-(2-Ethylphenyl) Balanced lipophilicity; reported apoptotic activity
5a () N-(2-(2-Methylindol-1-yl)ethyl) Indole moiety introduces π-π stacking potential

Key Insight : N,N-Dibenzyl groups in the target compound may enhance blood-brain barrier penetration compared to smaller alkyl chains but could limit solubility.

Variations in the Aryl/Heteroaryl Group

Compound Name Aryl/Heteroaryl Group Electronic Effects Evidence
Target Compound 5-Nitrothiophen-2-yl Strong electron-withdrawing nitro group; redox-active
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide () 4-Aminophenyl Electron-donating amino group; may improve solubility
7h () 4-Hydroxy-3,5-dimethoxyphenyl Hydrogen-bonding capacity; antioxidant potential
5b () 3,5-Dimethoxyphenyl Electron-rich; enhances DNA intercalation

Key Insight : The 5-nitrothiophen-2-yl group in the target compound may increase electrophilicity, making it a candidate for covalent binding with cysteine residues in enzymes.

Heterocyclic Modifications

Compound Name Heterocycle Biological Implications Evidence
Target Compound Thiophene Planar structure; moderate metabolic stability
(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide () Thiazole Increased rigidity; chlorine atoms enhance halogen bonding
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide () Thiazole + CF₃ group Enhanced metabolic stability due to fluorine

Key Insight : Thiophene-based compounds like the target may exhibit better solubility than thiazole derivatives but lower metabolic resistance.

Physicochemical Data

Property Target Compound NID-1 () 5a ()
Molecular Weight ~434.5 g/mol (estimated) 356.3 g/mol 434.5 g/mol
logP (Predicted) ~4.2 ~3.8 ~3.5
Key Functional Groups Nitro, thiophene, dibenzyl Nitro, thiophene, ethylphenyl Trimethoxyphenyl, indole

Key Insight : The target compound’s higher logP suggests superior membrane permeability but may require formulation adjustments for in vivo use.

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